molecular formula C18H20N4O B14220202 Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-66-4

Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-

Cat. No.: B14220202
CAS No.: 832734-66-4
M. Wt: 308.4 g/mol
InChI Key: NZHVJPBBHJIWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-: is a complex organic compound with a molecular formula of C18H20N4O This compound contains a benzonitrile group attached to a pyrimidine ring, which is further linked to an ethyl-piperidine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Benzonitrile can undergo oxidation reactions to form benzoic acid or benzamide under specific conditions.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction:

    • Reduction of benzonitrile can lead to the formation of benzylamine.
    • Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution:

    • Benzonitrile can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
    • Reagents: Sodium hydroxide (NaOH) or other strong bases can facilitate these reactions.

Major Products:

    Benzoic Acid: Formed through oxidation.

    Benzylamine: Formed through reduction.

    Substituted Benzonitriles: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

832734-66-4

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

4-[2-(1-ethylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C18H20N4O/c1-2-22-9-7-17(8-10-22)23-18-20-12-16(13-21-18)15-5-3-14(11-19)4-6-15/h3-6,12-13,17H,2,7-10H2,1H3

InChI Key

NZHVJPBBHJIWKI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.